

safety and handling of 4-Hydroxy-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-3,5-dinitrobenzoic acid

Cat. No.: B091864

[Get Quote](#)

An In-Depth Technical Guide to the Safety and Handling of **4-Hydroxy-3,5-dinitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **4-Hydroxy-3,5-dinitrobenzoic acid** (CAS No. 1019-52-9), a compound of interest in organic synthesis and as a precursor in the development of pharmacologically active molecules. Given its dinitroaromatic structure, this compound requires careful handling and a thorough understanding of its potential hazards.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for **4-Hydroxy-3,5-dinitrobenzoic acid** is presented below. It is important to note that specific toxicological data for this compound is limited; therefore, data from closely related dinitroaromatic compounds are included for risk assessment purposes.

Table 1: Physicochemical Properties of **4-Hydroxy-3,5-dinitrobenzoic Acid**

Property	Value	Source(s)
CAS Number	1019-52-9	[1] [2] [3]
Molecular Formula	C ₇ H ₄ N ₂ O ₇	[1] [3]
Molecular Weight	228.12 g/mol	[1] [3]
Appearance	Yellow to pale brown crystalline powder	[1] [4]
Melting Point	245-251 °C (decomposes)	[2] [4]
pKa (Predicted)	2.02 ± 0.10	[2]
Solubility	Soluble in hot water and alcohol; insoluble in ether and benzene. Sparingly soluble in DMSO and slightly soluble in Methanol.	[1] [2]

Table 2: Solubility of the Structurally Related 3,5-Dinitrobenzoic Acid in Various Solvents at 298.15 K (25 °C)

Solvent	Solubility (mol/L)
Methanol	1.334
Ethanol	1.7218
Ethyl Acetate	0.8985
Acetonitrile	0.6881
Dichloromethane	Not specified
Toluene	Not specified
Water	Not specified
Data is for 3,5-Dinitrobenzoic acid and serves as an estimate. Solubility generally increases with temperature. [5]	

Table 3: Toxicological Data

Parameter	Value	Compound	Source(s)
Acute Oral Toxicity (LD50)	860 mg/kg	2-Hydroxy-3,5-dinitrobenzoic acid (isomer)	[6]
Acute Oral Toxicity (LD50)	1600 - 3200 mg/kg	3,5-Dinitrobenzoic acid (related compound)	[7]
Primary Hazards	Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.	4-Hydroxy-3,5-dinitrobenzoic acid	[2]

Hazard Identification and Classification

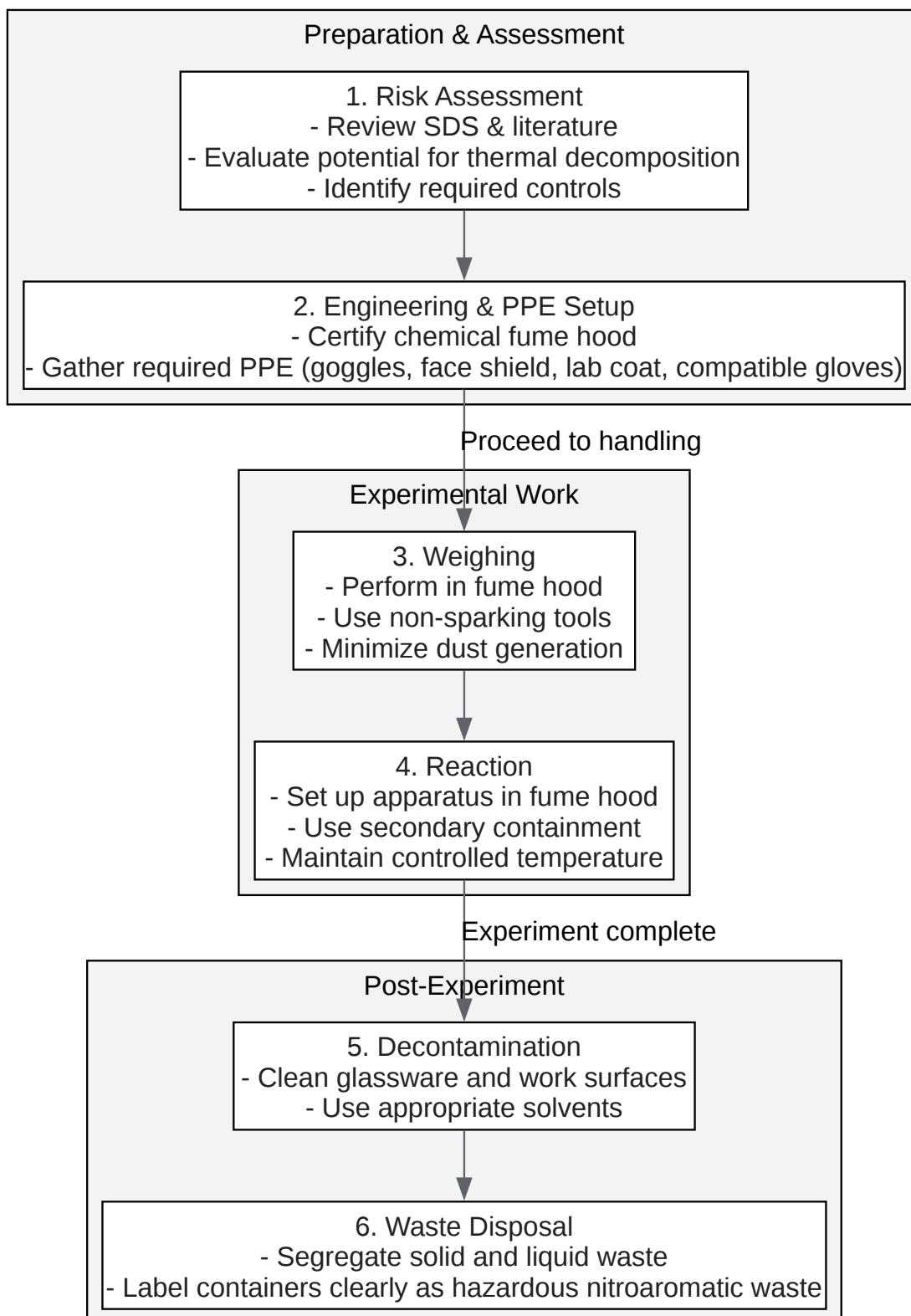

4-Hydroxy-3,5-dinitrobenzoic acid is classified as a hazardous substance. The presence of two nitro groups on the aromatic ring makes it an energetic compound that requires careful handling to prevent thermal decomposition.[8]

Table 4: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation
<p>(Classification based on data for the closely related 3,5-Dinitro-4-hydroxybenzoic acid)</p> <p>[2]</p>		

Safe Handling and Storage Workflow

A systematic approach is crucial when working with potentially hazardous compounds like **4-Hydroxy-3,5-dinitrobenzoic acid**. The following workflow outlines the key stages from planning to disposal.

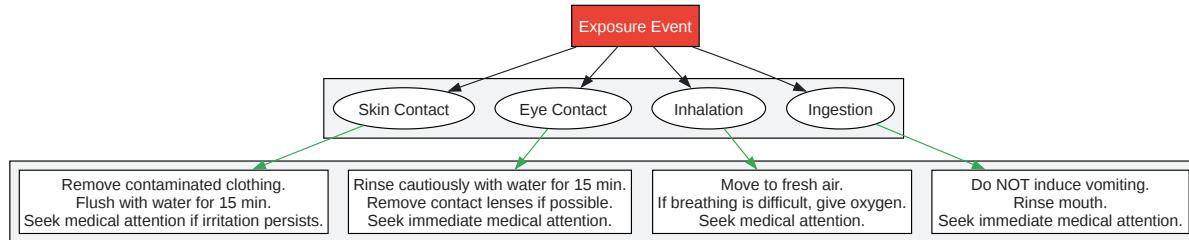
[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **4-Hydroxy-3,5-dinitrobenzoic acid**.

Engineering Controls

- Chemical Fume Hood: All work involving **4-Hydroxy-3,5-dinitrobenzoic acid**, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
- Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)


- Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
- Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[2]
- Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

Storage

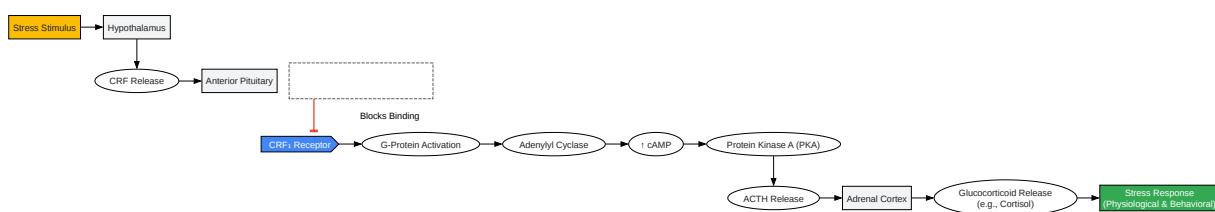
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
- Keep away from heat, sparks, open flames, and strong oxidizing agents.
- Protect from moisture.[1]

Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure or spill.

[Click to download full resolution via product page](#)

Caption: First aid response flowchart for exposure incidents.


- Accidental Release:
 - Evacuate the area and ensure adequate ventilation.
 - Wear appropriate PPE.
 - Avoid generating dust.
 - Gently sweep up the spilled solid and place it in a suitable, labeled container for disposal.
[2]
- Fire Fighting:
 - Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
 - Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
 - Heating may cause an explosion or decomposition, leading to the release of toxic fumes (Nitrogen oxides, Carbon monoxide, Carbon dioxide).[2]

Role in Drug Development: Precursor to CRF₁ Antagonists

4-Hydroxy-3,5-dinitrobenzoic acid serves as a chemical intermediate in the synthesis of more complex molecules. Notably, it has been used in the preparation of benzamide derivatives that act as corticotropin-releasing factor (CRF) receptor antagonists.^[2] These antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.^[10] The compound itself is not known to be biologically active against CRF receptors but is a key building block for creating molecules that are.

Corticotropin-Releasing Factor (CRF) Signaling Pathway

The CRF system is a primary mediator of the endocrine, autonomic, and behavioral responses to stress. The pathway is initiated when CRF binds to its receptors, primarily CRF receptor 1 (CRF₁R), which are G-protein coupled receptors. This binding activates downstream signaling cascades. Derivatives of **4-Hydroxy-3,5-dinitrobenzoic acid** are synthesized to create antagonists that block this initial binding step.

[Click to download full resolution via product page](#)

Caption: Simplified CRF signaling pathway showing the point of action for antagonists.

Experimental Protocol: Conversion to Acid Chloride

A common and critical step in utilizing a carboxylic acid in synthesis is its conversion to the more reactive acid chloride. This allows for subsequent reactions, such as amide bond formation, to create the desired antagonists.

Reaction: Conversion of **4-Hydroxy-3,5-dinitrobenzoic acid** to 4-Hydroxy-3,5-dinitrobenzoyl chloride.

Disclaimer: This protocol is a general procedure and should be adapted and optimized by the researcher. A thorough risk assessment must be performed before commencing any experimental work.

Materials and Equipment:

- **4-Hydroxy-3,5-dinitrobenzoic acid**
- Thionyl chloride (SOCl_2)
- Dry toluene (or other suitable dry, non-protic solvent)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO_2 gas)
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere (Nitrogen or Argon)
- Rotary evaporator

Procedure:

- Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
- Charging the Flask: In the fume hood, charge the flask with **4-Hydroxy-3,5-dinitrobenzoic acid** (1.0 equivalent).
- Solvent Addition: Add dry toluene to the flask to create a suspension.
- Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of DMF.
- Reagent Addition: Slowly add thionyl chloride (approximately 2.0 equivalents) to the stirred suspension at room temperature.
- Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution and/or by thin-layer chromatography (TLC). The reaction typically takes 2-8 hours.
- Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected from corrosive gases.
- Product: The resulting crude 4-Hydroxy-3,5-dinitrobenzoyl chloride is often a solid and can be used directly in the next synthetic step or purified if necessary. Purification methods may include recrystallization or distillation under high vacuum, though care must be taken due to the thermal sensitivity of nitro compounds.

This guide is intended to provide a comprehensive overview of the safe handling and use of **4-Hydroxy-3,5-dinitrobenzoic acid** for a technical audience. Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough, experiment-specific risk assessment before beginning any work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. C7H3CIN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]
- 6. 3,5-Dinitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 7. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [safety and handling of 4-Hydroxy-3,5-dinitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091864#safety-and-handling-of-4-hydroxy-3-5-dinitrobenzoic-acid\]](https://www.benchchem.com/product/b091864#safety-and-handling-of-4-hydroxy-3-5-dinitrobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com